molecular formula C12H20FNO B142892 (2R,3R)-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoro-3-methylpent-4-en-1-one CAS No. 136634-12-3

(2R,3R)-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoro-3-methylpent-4-en-1-one

Cat. No.: B142892
CAS No.: 136634-12-3
M. Wt: 213.29 g/mol
InChI Key: QVYUXQKUEFXRCK-GWOFURMSSA-N
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Description

Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]- is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with various functional groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]- typically involves multi-step organic reactionsIndustrial production methods may involve catalytic processes and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various oxo derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and its substituents play a crucial role in binding to these targets, influencing their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar compounds to Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]- include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. These compounds share the pyrrolidine ring structure but differ in their substituents and biological activities. The uniqueness of Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]- lies in its specific functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

136634-12-3

Molecular Formula

C12H20FNO

Molecular Weight

213.29 g/mol

IUPAC Name

(2R,3R)-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoro-3-methylpent-4-en-1-one

InChI

InChI=1S/C12H20FNO/c1-5-8(2)11(13)12(15)14-9(3)6-7-10(14)4/h5,8-11H,1,6-7H2,2-4H3/t8-,9-,10-,11-/m1/s1

InChI Key

QVYUXQKUEFXRCK-GWOFURMSSA-N

Isomeric SMILES

C[C@@H]1CC[C@H](N1C(=O)[C@@H]([C@H](C)C=C)F)C

SMILES

CC1CCC(N1C(=O)C(C(C)C=C)F)C

Canonical SMILES

CC1CCC(N1C(=O)C(C(C)C=C)F)C

Synonyms

Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]- (9CI)

Origin of Product

United States

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